2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione” involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct .
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The removal of byproducts and solvents is crucial to obtain the crystalline form of the compound .
Chemical Reactions Analysis
Types of Reactions: Compound “2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione” undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms with different chemical properties.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Compound “2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: It plays a role in biochemical studies, especially in the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of compound “2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione” involves its interaction with specific molecular targets and pathways. It acts as a coupling agent in peptide synthesis by facilitating the formation of peptide bonds. The compound’s reactivity is attributed to its ability to form stable intermediates that promote the desired chemical transformations .
Comparison with Similar Compounds
Carbonyldiimidazole (CDI): Similar in structure and used for similar applications in peptide synthesis.
Imidazole: A key reagent in the synthesis of compound "this compound".
Uniqueness: Compound “this compound” is unique due to its specific reactivity and stability, which make it a valuable reagent in various chemical reactions. Its ability to facilitate peptide bond formation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c1-11-8-12(6-7-16(11)21)17-10-26-20(23-17)22-9-15-18(24)13-4-2-3-5-14(13)19(15)25/h2-10H,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWOTLZBPJSAFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC=C3C(=O)C4=CC=CC=C4C3=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC=C3C(=O)C4=CC=CC=C4C3=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.